molecular formula C25H25N5O3 B13356141 [2-(1H-benzimidazol-2-yl)piperidin-1-yl](6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone

Cat. No.: B13356141
M. Wt: 443.5 g/mol
InChI Key: QSCZWQBFAOMRMO-UHFFFAOYSA-N
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Description

3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzimidazole, piperidine, and indeno-pyrazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole typically involves multiple steps, including the formation of the benzimidazole and indeno-pyrazole cores, followed by their coupling through a piperidine linker. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.

    Piperidine derivatives: These compounds contain the piperidine ring and can exhibit comparable pharmacological properties.

    Indeno-pyrazole derivatives: These compounds feature the indeno-pyrazole structure and may have related chemical reactivity.

Uniqueness

What sets 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole apart is its combination of these three distinct moieties, which can result in unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone

InChI

InChI=1S/C25H25N5O3/c1-32-20-12-14-11-16-22(15(14)13-21(20)33-2)28-29-23(16)25(31)30-10-6-5-9-19(30)24-26-17-7-3-4-8-18(17)27-24/h3-4,7-8,12-13,19H,5-6,9-11H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

QSCZWQBFAOMRMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)N4CCCCC4C5=NC6=CC=CC=C6N5)OC

Origin of Product

United States

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